1-Cyano-3-(1-methylethyl)guanidine
CAS No.: 44830-55-9
VCID: VC0194033
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 1-Cyano-3-(1-methylethyl)guanidine is a chemical compound with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . It is also known by other names, including 1-Cyano-3-isopropylguanidine . The compound has an achiral stereochemistry, meaning it lacks chirality . This chemical is identified by several identifiers, including a PubChem CID of 370391, an InChIKey of SRUGWSFEPMKUAK-UHFFFAOYSA-N, and a SMILES notation of CC(C)N=C(N)NC#N . These identifiers are used in chemical databases to ensure accurate identification and cross-referencing of the compound . 1-Cyano-3-(1-methylethyl)guanidine's structure can be represented in both 2D and 3D formats, which are available in chemical structure databases . Similar compounds include N-(1-(3-chlorophenyl)cyclobutyl)-N''-cyano-N'-(3-pyridinyl)guanidine and AZ6283-(1-Cyano-1-methylethyl)-N-[3-[(3,4-dihydro-3-methyl-4-oxo-6-quinazolinyl)amino]-4-methylphenyl]-benzamide . Another related compound is Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl] . |
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CAS No. | 44830-55-9 |
Product Name | 1-Cyano-3-(1-methylethyl)guanidine |
Molecular Formula | C5H10N4 |
Molecular Weight | 126.16 g/mol |
IUPAC Name | 1-cyano-2-propan-2-ylguanidine |
Standard InChI | InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9) |
Standard InChIKey | SRUGWSFEPMKUAK-UHFFFAOYSA-N |
SMILES | CC(C)N=C(N)NC#N |
Canonical SMILES | CC(C)N=C(N)NC#N |
Appearance | Off-White Solid |
Purity | > 95% |
Synonyms | N-Cyano-N’-(1-methylethyl)guanidine; Isopropyldicyandiamide; 3-Cyano-1-isopropylguanidine; NSC 643485 |
PubChem Compound | 370391 |
Last Modified | Aug 15 2023 |
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